N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide
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Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide, also known as PBTZ169, is a chemical compound that has been studied for its potential use as an anti-tuberculosis drug. Tuberculosis is a bacterial infection that affects the lungs and is a major global health concern, with an estimated 10 million cases and 1.4 million deaths in 2019. The current treatment for tuberculosis involves a combination of antibiotics, but there is a growing need for new drugs due to the emergence of drug-resistant strains of the bacteria.
Mechanism of Action
The exact mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide is not fully understood, but it is believed to target multiple pathways involved in the survival and replication of Mycobacterium tuberculosis. This compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of mycobacterial cell wall components, as well as disrupt the energy metabolism of the bacteria. This compound has also been shown to induce autophagy, a cellular process that can help eliminate intracellular pathogens.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed at therapeutic doses. This compound has also been shown to have good pharmacokinetic properties, with high bioavailability and a long half-life in animal models. This compound has been shown to accumulate in the lungs, which is the primary site of infection for Mycobacterium tuberculosis.
Advantages and Limitations for Lab Experiments
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide has several advantages for use in laboratory experiments. It has potent activity against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new anti-tuberculosis drugs. This compound has also been shown to have low toxicity and good pharmacokinetic properties, which are important considerations for drug development. However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide. One area of interest is the development of combination therapies that include this compound and other anti-tuberculosis drugs. Combination therapies have been shown to be effective in treating drug-resistant tuberculosis, and this compound may be a useful addition to existing regimens. Another area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties and increase its efficacy. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential for use in other infectious diseases.
Synthesis Methods
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzothiazole to form the intermediate, which is further reacted with pyridine-3-carboxaldehyde and butyric anhydride to yield the final product. The synthesis of this compound has been optimized for high yield and purity, and has been reported in several scientific publications.
Scientific Research Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide has been extensively studied for its potential use as an anti-tuberculosis drug. In vitro studies have shown that this compound has potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In vivo studies in animal models have also shown promising results, with this compound demonstrating good efficacy and safety profiles.
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-3-5-15(23)22(11-12-6-4-9-20-10-12)18-21-16-14(24-2)8-7-13(19)17(16)25-18/h4,6-10H,3,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIBRDCZWLUHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=CC(=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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